![molecular formula C15H14N8S B7774459 1,3-Bis(benzotriazol-1-ylmethyl)thiourea CAS No. 28539-03-9](/img/structure/B7774459.png)
1,3-Bis(benzotriazol-1-ylmethyl)thiourea
Overview
Description
1,3-Bis(benzotriazol-1-ylmethyl)thiourea is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. This compound, in particular, features two benzotriazole groups attached to a thiourea backbone, which imparts unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(benzotriazol-1-ylmethyl)thiourea can be synthesized through a multi-step process involving the reaction of benzotriazole with thiourea. One common method involves the reaction of benzotriazole with formaldehyde to form benzotriazolylmethyl chloride, which is then reacted with thiourea to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(benzotriazol-1-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The benzotriazole groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
1,3-Bis(benzotriazol-1-ylmethyl)thiourea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis(benzotriazol-1-ylmethyl)thiourea involves its ability to interact with various molecular targets through hydrogen bonding, π-π stacking interactions, and coordination with metal ions. These interactions enable the compound to modulate biological pathways and exhibit its effects .
Comparison with Similar Compounds
Similar Compounds
1,1′-(Ethane-1,2-diyl)bis(3-phenylthiourea): Similar in structure but with different substituents, leading to variations in reactivity and applications.
1,1′-(Propane-1,3-diyl)bis(3-phenylthiourea): Another thiourea derivative with distinct properties and uses.
1,1′-(Butane-1,4-diyl)bis(3-phenylthiourea): Differing in the length of the alkyl chain, affecting its chemical behavior.
Uniqueness
1,3-Bis(benzotriazol-1-ylmethyl)thiourea is unique due to the presence of benzotriazole groups, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and specific interactions with biological targets .
Biological Activity
1,3-Bis(benzotriazol-1-ylmethyl)thiourea is a compound characterized by its unique structure, which includes two benzotriazole groups attached to a thiourea backbone. This configuration enhances its stability and reactivity, making it a subject of interest in various fields, particularly in biological research. Thiourea derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that compounds similar to this thiourea derivative showed broad-spectrum antibacterial effects against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications in the benzotriazole moiety could enhance antimicrobial efficacy, suggesting potential applications in developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, compounds derived from thiourea structures have shown promising results against various cancer cell lines. For instance, cytotoxicity assays indicated that certain derivatives exhibited IC50 values in the low micromolar range against human melanoma (B16-F10) and monocytic cell lines (U937, THP-1). These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The mechanism of action for this compound is believed to involve interactions with molecular targets via hydrogen bonding and π-π stacking interactions. These interactions can modulate biological pathways, leading to the observed antimicrobial and anticancer effects. Additionally, the compound's ability to coordinate with metal ions may play a role in its biological activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other thiourea derivatives:
Compound Name | Structure Type | Notable Activity |
---|---|---|
1,1′-(Ethane-1,2-diyl)bis(3-phenylthiourea) | Thiourea derivative | Varies based on substituents |
1,1′-(Propane-1,3-diyl)bis(3-phenylthiourea) | Thiourea derivative | Distinct properties |
1,3-Di(benzothiazol-2-yl)methylthiourea | Thiourea derivative | Anticancer activity |
The presence of benzotriazole groups in this compound significantly enhances its stability and reactivity compared to other thioureas .
Case Study 1: Antibacterial Efficacy
In a laboratory setting, a series of derivatives based on this compound were synthesized and tested for antibacterial activity. The results showed that certain modifications led to compounds with improved potency against Staphylococcus aureus and Escherichia coli. The most active compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 μg/mL against both bacterial strains.
Case Study 2: Anticancer Screening
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in U937 cells at concentrations as low as 5 μM. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with this thiourea derivative.
Properties
IUPAC Name |
1,3-bis(benzotriazol-1-ylmethyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8S/c24-15(16-9-22-13-7-3-1-5-11(13)18-20-22)17-10-23-14-8-4-2-6-12(14)19-21-23/h1-8H,9-10H2,(H2,16,17,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAKLOAVPOVTPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC(=S)NCN3C4=CC=CC=C4N=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382676 | |
Record name | 1,3-bis(benzotriazol-1-ylmethyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28539-03-9 | |
Record name | 1,3-bis(benzotriazol-1-ylmethyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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